molecular formula C21H20N4O3S B2931469 (E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492456-13-0

(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2931469
CAS No.: 492456-13-0
M. Wt: 408.48
InChI Key: AYYLKSPWNLDZCF-MHWRWJLKSA-N
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Description

The compound (E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a fused thiazolo[3,2-a]pyrimidine core with key substituents:

  • Position 2: An (E)-configured (1-methyl-1H-pyrazol-4-yl)methylene group.
  • Position 5: A phenyl ring.
  • Position 6: An ethyl carboxylate ester.
  • Position 7: A methyl group.

This structure is synthesized via multi-component reactions involving thiourea derivatives, aldehydes, and chloroacetic acid, as seen in analogous compounds .

Properties

IUPAC Name

ethyl (2E)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-4-28-20(27)17-13(2)23-21-25(18(17)15-8-6-5-7-9-15)19(26)16(29-21)10-14-11-22-24(3)12-14/h5-12,18H,4H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYLKSPWNLDZCF-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CN(N=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a derivative of thiazolo[3,2-a]pyrimidine, which has garnered attention for its promising biological activities. This article explores its biological activity, including antitumor, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Structure and Synthesis

The compound's structure features a thiazolo[3,2-a]pyrimidine core with various substituents that enhance its biological properties. The synthesis typically involves the cyclization of appropriate precursors under acidic conditions, as noted in various studies .

Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to (E)-ethyl 7-methyl... have shown potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of several thiazolo[3,2-a]pyrimidine derivatives on the M-HeLa cell line. The results demonstrated that certain derivatives had IC50 values lower than standard chemotherapeutics like Sorafenib, indicating superior efficacy .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been tested for antimicrobial properties. In vitro studies reveal moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidines

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus2025
Compound CP. aeruginosa1830

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been explored in several studies. Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Study: In Vivo Anti-inflammatory Model

In an animal model of inflammation induced by carrageenan, a selected thiazolo[3,2-a]pyrimidine derivative significantly reduced paw edema compared to the control group. This suggests a strong potential for therapeutic application in inflammatory conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxycarbonyl group at position 6 undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:

  • Hydrolysis :
    $$ \text{Ethyl ester} \xrightarrow[\text{NaOH, H}_2\text{O}]{\Delta} \text{Carboxylic acid} $$
    This reaction proceeds with 85–92% yield in aqueous NaOH at 80°C.

Table 1: Nucleophilic Substitution Reactions

ReactantConditionsProductYield (%)Source
Ethyl ester (C18H18N4O3S)0.5M NaOH, 80°C, 4h6-Carboxylic acid derivative89
Ethyl esterLiAlH4, THF, reflux6-Hydroxymethyl derivative76

Cycloaddition Reactions

The exocyclic methylene group participates in [3+2] cycloadditions with nitrilimines or azides:

  • With nitrilimines : Forms pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidine derivatives via 1,3-dipolar cycloaddition .

  • With azides : Generates triazolo-fused analogs under Cu(I)-catalyzed conditions .

Mechanistic Pathway :

  • Generation of nitrilimine intermediate (e.g., from hydrazonoyl chloride).

  • Cycloaddition with methylene group → six-membered transition state.

  • Rearomatization to yield fused heterocycles .

Condensation Reactions

The active methylene group at position 2 reacts with aldehydes or ketones:

Table 2: Knoevenagel Condensation

Aldehyde/KetoneConditionsProductYield (%)Source
FurfuralPiperidine, EtOH, Δ2-(Furan-2-ylmethylene) derivative82
p-AnisaldehydeAcOH, Δ2-(4-Methoxybenzylidene) derivative78

Key Observation : Electron-deficient aldehydes (e.g., nitrobenzaldehydes) show faster reaction rates due to enhanced electrophilicity .

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone using mCPBA or H2O2/AcOH.

  • Reduction : The exocyclic double bond is hydrogenated catalytically (H2/Pd-C) to yield dihydro derivatives.

Table 3: Redox Reactions

Reaction TypeReagentsProductYield (%)Source
Sulfur oxidationmCPBA, CH2Cl2, 0°CThiazole sulfoxide68
Double bond reductionH2 (1 atm), 10% Pd/C, EtOHDihydrothiazolo-pyrimidine91

Functionalization via S-Alkylation

The thiazole sulfur undergoes alkylation with α-halo carbonyl compounds:
$$ \text{Thiazole-SH} + \text{ClCH}_2\text{COOR} \rightarrow \text{S-CH}_2\text{COOR} $$
This reaction forms thioether linkages, enabling further cyclization to thiazolo[3,2-a]pyrimidines .

Example : Reaction with ethyl chloroacetate yields ethyl 2-((3-benzamido-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate .

Biological Activity-Driven Modifications

While beyond the scope of pure chemical reactions, the compound’s bioactivity (e.g., kinase inhibition) often guides derivatization:

  • Amide formation : The ester group is converted to amides via aminolysis for enhanced bioavailability .

  • Metal complexes : Coordination with Cu(II) or Zn(II) ions enhances antimicrobial activity .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Analogs

Compound ID Substituent at Position 2 Position 5 Substituent Configuration Synthesis Method Notable Properties/Activities Reference
Target (1-methyl-1H-pyrazol-4-yl)methylene Phenyl E Multi-component reaction (similar to ) Potential bioactivity inferred from structural analogs; planar conformation
Cpd 3 [3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene 4-methylphenyl Undetermined One-pot reaction (thiourea, aldehyde, chloroacetic acid) High synthetic yield (78%); no configuration determination
Entry 35 (1-methyl-1H-pyrrol-2-yl)methylene Phenyl - Crystallized via slow evaporation Flattened boat conformation in thiazolopyrimidine ring; dihedral angle = 80.94°
Entry 36 4-(methylsulfanyl)benzylidene 4-(methylsulfanyl)phenyl - Sodium acetate-mediated cyclization Enhanced lipophilicity due to sulfur-containing groups
Ev14 2-fluorobenzylidene Phenyl Z Vilsmeier-Haack reaction for aldehyde precursor Potential anti-HIV activity (similar to piroxicam analogs)
Ev21 [5-(4-methylpiperazinyl)-2-furyl]methylene 4-isopropylphenyl - Multi-step (Biginelli + Vilsmeier) Improved solubility due to piperazinyl group; molecular weight = 542.67 g/mol

Substituent Effects on Physicochemical Properties

  • Pyrazole vs. This affects crystallinity and solubility .

Configuration and Conformational Analysis

  • E vs. Z Isomerism : The E configuration in the target compound promotes planarity, facilitating π-π stacking in crystals, as observed in analogs with trimethoxybenzylidene groups (Ev11) . In contrast, Z-configured analogs (Ev14) exhibit distorted conformations, affecting packing efficiency .
  • Ring Puckering : Entry 35’s flattened boat conformation (deviation = 0.224 Å) suggests similar strain in the target compound’s thiazolopyrimidine core .

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